AC-ALA-ALA-ALA-ALA-OH

Beschreibung

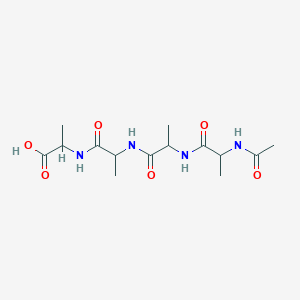

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZJRQOAVRANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935076 | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15483-58-6 | |

| Record name | Acetylalanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Short Polyalanine Sequences in Peptide Science

Short polyalanine sequences, such as the tetra-alanine core of AC-ALA-ALA-ALA-ALA-OH, are of paramount importance in peptide science due to their utility as model systems for studying the formation of secondary structures, namely α-helices and β-sheets. Alanine (B10760859), with its small, non-polar methyl side chain, has a high propensity to form α-helical structures in proteins. researchgate.net However, in short, isolated peptides, the conformational landscape is more complex, making them excellent subjects for detailed analysis.

The study of polyalanine peptides allows researchers to dissect the fundamental interactions that drive protein folding, such as hydrogen bonding and hydrophobic interactions, in a simplified context. researchgate.net For instance, the interconversion between random coil and ordered structures, like β-pleated sheets, has been investigated using polyalanine-based peptides. researchgate.net These studies have revealed that the formation of such structures is dependent on factors like peptide length, concentration, and the surrounding environment. researchgate.net

Furthermore, the sequence context of polyalanine regions within a larger protein can influence their structure and function. amazonaws.comcdnsciencepub.com For example, a polyalanine tract's position at the N-terminus can determine its role as a transit peptide for mitochondrial localization or as a signal peptide. amazonaws.comcdnsciencepub.com The presence of other amino acids, like glycine (B1666218) and proline, within or flanking the polyalanine sequence can modulate its helical conformation and reduce its tendency to aggregate. amazonaws.comcdnsciencepub.com

The Role of N Terminal Acetylation in Peptide Studies

The "AC" in AC-ALA-ALA-ALA-ALA-OH stands for an acetyl group, which caps (B75204) the N-terminus of the peptide. N-terminal acetylation is a widespread modification in eukaryotic proteins, affecting a significant portion of the proteome. chemimpex.com This modification plays a crucial role in various cellular processes by influencing protein stability, folding, and interactions. chemimpex.comacs.org

From a structural standpoint, N-terminal acetylation is significant because it neutralizes the positive charge of the N-terminal amino group. nih.gov This charge neutralization can have a profound impact on the peptide's conformational stability. Early studies demonstrated that N-terminal acetylation stabilizes α-helix formation by providing an additional hydrogen bond acceptor for the main-chain NH-group. chemimpex.comnih.gov This stabilization effect has been observed in various polypeptides and is a key reason for using acetylated peptides in folding studies. chemimpex.comnih.gov

Beyond helix stabilization, N-terminal acetylation can protect proteins from degradation by the ubiquitin-proteasome system. nih.gov By masking the N-terminus, acetylation can prevent the recognition of degradation signals, thereby increasing the protein's half-life. nih.gov Conversely, in some contexts, it can also create recognition sites for specific E3 ubiquitin ligases, marking the protein for degradation. chemimpex.com The acetyl group also increases the hydrophobicity of the N-terminus, which can promote protein-protein and protein-membrane interactions. acs.org

Historical Context of Polyalanine Peptide Research As Model Systems

Solid Phase Peptide Synthesis (SPPS) Approaches

Fmoc/tBu Strategy in Oligoalanine Synthesis

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. peptide.com In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids (if present) are protected by acid-labile tert-butyl (tBu) based groups. peptide.com For the synthesis of this compound, where alanine has a non-reactive methyl side chain, side-chain protection is not necessary.

The synthesis commences with the attachment of the first Fmoc-protected alanine (Fmoc-Ala-OH) to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin, which will yield a C-terminal carboxylic acid upon cleavage. peptide.comwikipedia.org The synthesis cycle then proceeds with the following steps:

Fmoc Deprotection: The Fmoc group is removed from the resin-bound alanine using a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comcsic.es

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The next Fmoc-Ala-OH is activated and coupled to the newly exposed N-terminal amine of the resin-bound alanine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. thermofisher.com

Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated for each subsequent alanine residue. A significant challenge in the synthesis of oligoalanines is the increased difficulty in removing the Fmoc group as the polyalanine chain elongates, often due to peptide aggregation. peptide.compeptide.com For instance, the deprotection time for the first five alanine residues may be around 20-30 minutes, but can increase to over 100 minutes for subsequent residues. peptide.com

Boc/Bzl Strategy in Oligoalanine Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy represents a more traditional approach to SPPS. seplite.com In this method, the α-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups, which are also removed by strong acid. seplite.com While not strictly orthogonal, the differential acid lability allows for selective deprotection. seplite.com

The synthesis using the Boc/Bzl strategy involves these steps:

Boc Deprotection: The Boc group is removed using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

Washing: The resin is washed to remove the neutralization by-products.

Coupling: The next Boc-protected amino acid is coupled, often using a carbodiimide (B86325) activator.

Washing: The resin is washed to remove excess reagents.

This cycle is repeated until the desired peptide sequence is assembled. The final cleavage from the resin and removal of any side-chain protecting groups in the Boc/Bzl strategy requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comseplite.com

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |

| Final Cleavage Reagent | TFA-based cocktail | Anhydrous HF or TFMSA |

| Orthogonality | Yes | Quasi-orthogonal |

N-Acetylation and C-Terminal Modification Protocols

To obtain the final compound, this compound, two specific modifications are required: N-terminal acetylation and ensuring a free C-terminal carboxylic acid.

N-Terminal Acetylation: This modification is typically performed as the final step on the fully assembled peptide still attached to the solid support. peptide.com After the final Fmoc or Boc group is removed from the N-terminal alanine, the resin-bound peptide is treated with an acetylating agent, commonly acetic anhydride, in the presence of a base like DIEA in a solvent such as DMF. acs.org This reaction introduces the acetyl group to the N-terminal amine, yielding the N-acetylated peptide. N-terminal acetylation can increase the peptide's stability against enzymatic degradation and mimic the structure of naturally occurring proteins. formulationbio.combiosyn.comlifetein.com

C-Terminal Carboxylic Acid: The presence of a free carboxylic acid at the C-terminus is determined by the choice of resin used in the synthesis. Resins such as Wang resin or 2-chlorotrityl chloride resin are specifically designed to be cleaved under acidic conditions to yield a peptide with a C-terminal carboxylic acid. peptide.comwikipedia.org The final cleavage step, using a TFA-based cocktail for the Fmoc/tBu strategy or strong acid for the Boc/Bzl strategy, liberates the peptide from the resin with the desired C-terminal functionality. peptide.comthermofisher.com

Challenges in Synthetic Scalability and Purity for Polyalanine Peptides

The synthesis of polyalanine peptides is notoriously difficult, primarily due to their high propensity for aggregation. nih.govsigmaaldrich.comnih.gov This aggregation can lead to significant challenges in both the scalability of the synthesis and the purity of the final product.

Peptide Aggregation during Solid-Phase Synthesis

As the polyalanine chain elongates on the solid support, it can adopt a stable β-sheet secondary structure. nih.gov These β-sheets can then associate with each other through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates. sigmaaldrich.com This "on-resin aggregation" can physically block reactive sites, leading to incomplete deprotection and coupling reactions. nih.gov The consequence is a lower yield of the desired full-length peptide and the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide, thus compromising purity. nih.gov This aggregation is a major hurdle in scaling up the synthesis, as the problem tends to worsen with larger batch sizes.

Optimization Strategies for Difficult Sequences

Several strategies have been developed to mitigate the aggregation of "difficult sequences" like polyalanines during SPPS:

Use of "Magic Mixtures": A combination of solvents such as a 1:1:1 mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP) has been shown to improve the solvation of the growing peptide chain and disrupt aggregation. nih.gov

Elevated Temperatures: Performing the coupling and deprotection steps at higher temperatures can help to disrupt the secondary structures that lead to aggregation.

Stronger Deprotection Reagents: In cases of severe aggregation where Fmoc removal is slow, a stronger base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in place of or in combination with piperidine to improve the deprotection yield. peptide.compeptide.com

Introduction of Backbone Protection: The use of backbone-protected amino acids, such as those containing the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation. nih.gov

Sequence-Assisted Peptide Synthesis (SAPS): Incorporating a solubilizing sequence, such as a stretch of lysine (B10760008) residues with their side chains protected by the Boc group, at the C-terminus can disrupt aggregation of a subsequent polyalanine sequence. nih.gov This "pre-sequence" can then be cleaved off enzymatically after the synthesis if not desired in the final product. nih.gov Research has shown that a pre-sequence of at least three lysine residues can significantly improve the synthesis of polyalanine sequences of up to 20 residues, shifting the conformation from a β-sheet to a more manageable random coil. nih.gov

Advanced Synthetic Techniques for Polyalanine Peptides

Conventional solid-phase peptide synthesis (SPPS) often struggles with sequences prone to forming strong intermolecular hydrogen bonds, as is common with polyalanine peptides. This can result in the formation of secondary structures, such as β-sheets, on the resin support, which renders the growing peptide chain inaccessible for subsequent reaction steps. Consequently, this leads to deletion sequences and low yields of the desired peptide. To overcome these limitations, specialized methodologies are employed.

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a powerful tool to enhance the synthesis of "difficult" peptide sequences, including polyalanines. chemimpex.comnih.gov The primary advantage of MAPS lies in the rapid and uniform heating of the reaction mixture, which disrupts the intermolecular hydrogen bonds responsible for aggregation. anton-paar.com This improved heat transfer accelerates the rates of both coupling and deprotection reactions, significantly shortening synthesis times and often improving the purity of the crude product. chemimpex.comnih.gov

Research into microwave-assisted SPPS has demonstrated its effectiveness in synthesizing peptides that are otherwise challenging to produce. For instance, studies have shown that microwave irradiation can significantly reduce the time required for Fmoc deprotection, from over 15 minutes in conventional methods to as little as 3 minutes. chemimpex.com Similarly, coupling reactions can be completed in just 5 minutes with microwave assistance. chemimpex.com

In the context of polyalanine synthesis, microwave energy helps to maintain the peptide chain in a more solvated and accessible state, thereby facilitating complete reactions. A notable application is the aqueous microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles, which has been successfully employed for the synthesis of a difficult model peptide containing an alanine sequence, Val-Ala-Val-Ala-Gly-OH. mdpi.com This method highlights the potential of combining microwave technology with novel reagent formulations to tackle challenging syntheses in an environmentally friendly manner. mdpi.com

Below is a representative table of parameters that might be employed in the microwave-assisted solid-phase synthesis of this compound.

| Parameter | Condition | Purpose |

| Resin | Rink Amide PEG Resin | Provides good swelling properties in aqueous and organic solvents, suitable for microwave synthesis. mdpi.com |

| Synthesis Scale | 0.1 mmol | Standard laboratory scale for peptide synthesis. |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Microwave Deprotection | 3 minutes at 75°C | Accelerated Fmoc removal facilitated by microwave energy. chemimpex.com |

| Coupling Reagent | HBTU/DIPEA | A common and effective coupling reagent combination for peptide synthesis. nih.gov |

| Amino Acid Excess | 4-fold molar excess | Ensures complete coupling of the amino acid to the growing peptide chain. |

| Microwave Coupling | 5 minutes at 90°C | Rapid coupling of amino acids, minimizing side reactions and aggregation. chemimpex.comnih.gov |

| Acetylation | Acetic Anhydride/DIPEA | N-terminal capping of the final peptide. |

| Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

| Purity (Crude) | >70% | Expected purity before purification, demonstrating the efficiency of MAPS. |

Table 1: Representative Parameters for Microwave-Assisted Synthesis of this compound

Fragment coupling, or fragment condensation, is an alternative strategy for synthesizing long or difficult peptides. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. For polyalanine sequences, this method can be advantageous as the smaller fragments are often more soluble and easier to purify than the full-length peptide. However, this technique is not without its own challenges, including the potential for racemization at the C-terminal residue of the activated fragment and the poor solubility of the protected fragments themselves. rsc.org

The synthesis of linear tetraalanine (B1277396) has been attempted using standard solution peptide coupling conditions, but the purification and isolation of the final product proved to be difficult, resulting in low yields. rsc.org The inherent insolubility of both linear and cyclic tetraalanine limits the choice of applicable solvents for the reaction and purification steps. rsc.org

To mitigate the risk of racemization, specific coupling reagents and strategies have been developed. For instance, the use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can lead to racemization, while other coupling agents may offer better stereochemical integrity. scispace.com Another approach is to select a C-terminal amino acid for the fragment that is less prone to racemization, such as glycine (B1666218).

A successful fragment coupling strategy relies on the careful selection of protecting groups and coupling conditions to ensure the solubility of the fragments and the efficiency of the ligation reaction. For example, the synthesis of the "difficult peptide" RADA-16 was achieved through an 8+8 fragment condensation in solution, which minimized the formation of deletion sequences that were problematic in a stepwise synthesis. nih.gov

Below is a table outlining a potential fragment coupling strategy for the synthesis of this compound.

| Fragment 1 | Fragment 2 | Coupling Strategy | Coupling Reagent | Key Considerations | Expected Yield |

| Ac-Ala-Ala-OH | H-Ala-Ala-OAllyl | Solution Phase Coupling | HATU/DIPEA | The allyl ester of Fragment 2 allows for selective deprotection after coupling. Solubility of fragments in the chosen solvent (e.g., DMF) is critical. | ~60-70% |

| Ac-Ala-OH | H-Ala-Ala-Ala-OAllyl | Solution Phase Coupling | COMU/DIPEA | A (2+2) fragment coupling is generally preferred to minimize racemization risk at the C-terminus of the activated dipeptide. | ~55-65% |

Table 2: Potential Fragment Coupling Strategies for this compound

Experimental Spectroscopic Techniques for Conformational Determination

Experimental methods are indispensable for grounding theoretical models in physical reality. For a flexible molecule like this compound, a combination of spectroscopic techniques is required to obtain a comprehensive picture of its structural ensemble in solution.

Studies on alanine-rich peptides have shown that their conformational state is a sensitive balance between polyproline II (PPII) helix, α-helix, and disordered conformations. pnas.org For L-Ala-L-Ala internal peptide chromophores in aqueous solution, the CD spectrum is characterized by a large negative band around 195 nm and a less intense positive maximum near 219 nm. cdnsciencepub.com This pattern is indicative of a significant population of the extended PPII conformation. In contrast, the hallmark of an α-helical conformation is the presence of two negative bands at approximately 208 nm and 222 nm and a strong positive band around 192 nm. units.it The analysis of the CD spectrum for this compound would involve deconvoluting its spectral features to estimate the percentage of each type of secondary structure present in the conformational ensemble.

| Secondary Structure | Characteristic CD Wavelengths (nm) and Molar Ellipticity [θ] |

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~192 nm |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |

| Polyproline II (PPII) | Negative band at ~195-206 nm; Positive band at ~218-228 nm |

| Random Coil | Strong negative band near 198 nm; Weak positive band ~220 nm |

This table presents typical CD spectral characteristics for common peptide secondary structures. The exact positions and intensities can vary with solvent, temperature, and peptide sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution data on peptide conformation and dynamics in solution. chemrxiv.org Key NMR parameters used for structural elucidation include the Nuclear Overhauser Effect (NOE), chemical shifts, and scalar coupling constants (J-couplings).

NOEs are through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structure calculation. nih.govresearchgate.net For this compound, the observation of specific NOEs would be indicative of particular structures:

dαN(i, i+1): Sequential NOEs between the α-proton of one residue and the amide proton of the next are expected in most conformations.

dNN(i, i+1): NOEs between adjacent amide protons are characteristic of helical structures.

dαN(i, i+3): These medium-range NOEs are a strong indicator of 3₁₀- or α-helical turns. nih.gov

The ³J(HNHα) coupling constant is related to the backbone dihedral angle φ via the Karplus equation. Larger values (~8-9 Hz) are typical for extended β-strand or PPII conformations, while smaller values (~4-6 Hz) suggest helical conformations. nih.gov Analysis of chemical shifts, particularly for α-protons and amide protons, can also reveal conformational tendencies, as their values deviate from "random coil" values in a structure-dependent manner.

| NMR Parameter | Structural Interpretation for Alanine Peptides |

| ³J(HNHα) Coupling | ~4-6 Hz: Helical (α, 3₁₀) conformations~8-9 Hz: Extended (β-sheet, PPII) conformations |

| NOE dαN(i, i+3) | Presence indicates helical turn |

| NOE dNN(i, i+1) | Presence supports helical conformation |

| ¹Hα Chemical Shift | Upfield shifts (from random coil) suggest helical structure |

This table summarizes how key NMR parameters are used to infer the solution conformation of peptides like this compound.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. acs.org The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure, and VCD spectra in this region provide a detailed fingerprint of the conformation.

Combining VCD with site-specific isotopic labeling (e.g., substituting ¹²C=¹⁶O with ¹³C=¹⁶O or ¹³C=¹⁸O) is a powerful strategy for dissecting the conformation of individual residues within the peptide. cas.czescholarship.org The isotopic substitution shifts the amide I frequency of the labeled residue, effectively creating a spectroscopic window to probe its local environment. nih.gov Studies on longer alanine-rich peptides have used this method to demonstrate that helical structures tend to "fray" or become disordered from the C-terminus. cas.czsci-hub.se For this compound, one could selectively label each of the four alanine residues to determine if they experience different conformational environments, providing a detailed map of the peptide's structural stability along its backbone. This technique has confirmed that isotopically labeled group vibrations are primarily coupled to each other and effectively uncoupled from the unlabeled groups, validating the use of isotopic labels for site-specific structural analysis. nih.govresearchgate.net

Theoretical and Computational Approaches to Conformational Sampling

Computational methods complement experimental data by providing a dynamic and energetic view of the peptide's conformational landscape, revealing the ensemble of structures that contribute to the observed spectroscopic averages.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational dynamics. elifesciences.org For peptides like this compound, MD simulations in explicit water can generate a conformational ensemble, which is the collection of all structures the peptide samples at a given temperature. nih.govnih.gov

These simulations allow for the analysis of the relative populations of different secondary structures (e.g., PPII, α-helix, 3₁₀-helix, β-turn) and the transitions between them. explorationpub.com For alanine-based peptides, MD studies have shown that there is often a dynamic equilibrium between compact helical forms and more extended structures. pnas.org The results are highly dependent on the choice of the force field (e.g., AMBER, CHARMM, OPLS) and the water model used in the simulation. nih.gov Enhanced sampling techniques, such as Replica-Exchange Molecular Dynamics (REMD), are often employed to overcome energy barriers and achieve more comprehensive sampling of the conformational space. pnas.org Analysis of the resulting trajectories can predict experimental observables, such as J-couplings and NOEs, for direct comparison with NMR data.

Quantum Mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of a molecule compared to the classical approximations used in MD force fields. acs.org QM methods, such as Density Functional Theory (B3LYP), are used to calculate the potential energy surface of a peptide as a function of its backbone dihedral angles (φ, ψ). nih.govresearchgate.net The resulting Ramachandran energy landscape reveals the intrinsically stable (low-energy) conformations of the peptide. acs.orgnih.gov

For a molecule like this compound, QM calculations can be used to:

Determine the relative energies of canonical structures like the α-helix, 3₁₀-helix, and extended β-strand. plos.org

Identify all significant low-energy conformers and their corresponding geometries.

Provide accurate parameters for developing more refined classical force fields for use in larger-scale MD simulations. nih.gov

While computationally intensive, QM calculations offer a fundamental understanding of the intrinsic energetic preferences that drive peptide folding, providing a crucial baseline for interpreting both experimental data and MD simulation results. nih.gov

Chemometric Methods in Conformational Analysis

Chemometrics employs multivariate data analysis to extract meaningful information from complex chemical data, proving invaluable in the conformational analysis of peptides like this compound. dtu.dk Techniques such as Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are instrumental in dissecting spectroscopic data to reveal underlying structural transitions. researchgate.nettuwien.at

PCA can reduce the dimensionality of data from techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy, identifying the principal components of conformational variation. researchgate.netresearchgate.net This allows researchers to visualize the dominant conformational states and the transitions between them. For instance, PCA can be used to classify compounds based on their reactivity and to identify the key structural variables responsible for these differences. researchgate.net

MCR-ALS is particularly powerful for analyzing data from dynamic processes, such as temperature-induced unfolding. tuwien.at It can deconstruct a series of spectra into the pure spectral profiles of the individual conformational states (e.g., α-helix, β-sheet, random coil) and their corresponding concentration profiles over time or temperature. tuwien.at This method has been successfully applied to monitor the thermally induced α-helix to β-sheet transition in poly-L-lysine, revealing the presence of intermediate conformations. tuwien.at The combination of Fourier-transform infrared (FT-IR) spectroscopy and MCR-ALS provides a robust approach for monitoring and interpreting protein folding processes. tuwien.at

These chemometric approaches offer a significant advantage by enabling the identification and characterization of transient or intermediate states that are often difficult to detect with conventional analysis methods. tuwien.at

Factors Influencing Polyalanine Conformation in Solution

The conformational preferences of polyalanine peptides, including this compound, are not fixed but are highly sensitive to their environment. The surrounding solvent, temperature, and chemical modifications at the termini can dramatically shift the equilibrium between different secondary structures.

The polarity of the solvent plays a critical role in determining whether a polyalanine chain adopts an α-helical, β-sheet, or random coil conformation. pnas.orgpnas.org In nonpolar, hydrophobic environments, the α-helix is the favored structure. pnas.orgpnas.org This is because the intramolecular hydrogen bonds that stabilize the helix are shielded from the solvent. Conversely, in polar, aqueous solutions, these hydrogen bonds are destabilized, leading to a preference for more extended conformations like β-structures and random coils, where the polar peptide backbone can interact with water molecules. pnas.orgpnas.org

The addition of certain alcohols, such as trifluoroethanol (TFE), to aqueous solutions can induce a significant increase in the α-helical content of polyalanine peptides. pnas.orgpnas.orgnih.gov It is proposed that these co-solvents can shift the conformational equilibrium towards more compact, helical structures by displacing water molecules from the peptide backbone. pnas.orgpnas.org Molecular dynamics simulations have shown that changing the solvent from a vacuum to an aqueous environment can, in some cases, increase helicity, highlighting the complexity of solvent effects. nih.gov However, the general consensus is that polar solvents tend to destabilize α-helices in favor of more extended structures. pnas.orgpnas.org

| Solvent Environment | Predominant Secondary Structure | Reference |

|---|---|---|

| Nonpolar (e.g., methane, cyclohexane) | α-helix | pnas.orgpnas.orgnih.gov |

| Polar (e.g., water) | β-sheet, random coil | pnas.orgpnas.org |

| Aqueous with Trifluoroethanol (TFE) | α-helix | pnas.orgpnas.orgnih.gov |

Temperature is another critical factor that can drive conformational changes in polyalanine peptides. In nonpolar environments, increasing the temperature can cause a shift from the α-helical state to the β-sheet state. pnas.org This transition is thermodynamically characterized by a positive change in both enthalpy (ΔE > 0) and entropy (ΔS > 0), meaning the transition becomes more favorable at higher temperatures. pnas.org Experimental studies on solid-state polyalanine have confirmed that the conformation can shift from α-helix to β-sheet at elevated temperatures. researchgate.net

In aqueous solutions, the effect of temperature is different. The β-structure is generally more stable, and the transition to an α-helix is characterized by a positive change in enthalpy and a negative change in entropy (ΔG > 0 at all temperatures). pnas.org This suggests that temperature has less of an effect on the α-helix and β-sheet ratio in water. pnas.org However, at low hydrophobic interaction strengths, polyalanine can undergo a transition from an α-helix at low temperatures to a random coil at high temperatures. nih.gov As the hydrophobic interaction strength increases, a second transition to a β-hairpin can occur at intermediate temperatures. nih.gov

| Environment | Low Temperature Conformation | High Temperature Conformation | Reference |

|---|---|---|---|

| Nonpolar | α-helix | β-sheet | pnas.org |

| Aqueous (low hydrophobic interaction) | α-helix | Random coil | nih.gov |

| Aqueous (high hydrophobic interaction) | β-hairpin/β-sheet | Random coil | nih.gov |

| Solid State | α-helix | β-sheet (above 210 °C) | researchgate.net |

Capping the N-terminus of a peptide with an acetyl group (Ac-), as in this compound, can have a significant stabilizing effect on α-helical structures. nih.govacs.org This is because the acetyl group can act as a "helix cap," satisfying the hydrogen-bonding potential of the first few amide groups at the N-terminus of the helix, which would otherwise be exposed to the solvent. nih.gov This capping is thought to prevent the fraying of the helix from the N-terminal end.

Self Assembly and Aggregation Phenomena of Ac Ala Ala Ala Ala Oh Analogues

Mechanisms of Peptide Self-Organization

The self-organization of peptides is a spontaneous process where individual peptide molecules arrange themselves into ordered, stable, and non-covalently bound superstructures. nih.govnih.gov This process is governed by the intrinsic properties of the peptide sequence and is influenced by external conditions such as pH, temperature, and solvent. rsc.orgfrontiersin.org The formation of these higher-order structures is a bottom-up approach, starting from the molecular level and progressing to complex nanoscale architectures. nih.govrsc.org

The primary forces governing the self-assembly of peptides are non-covalent interactions. nih.govmanchester.ac.uk While individually weak, their collective action leads to the formation of stable and robust supramolecular structures. rsc.org

Hydrogen Bonding: Hydrogen bonds, particularly those between the amide backbones of peptide chains, are crucial for the longitudinal packing and stabilization of secondary structures like β-sheets. rsc.orgnih.gov These interactions provide directionality to the assembly process, promoting the elongation of structures like fibers and ribbons. rsc.org In some cases, intra-residue hydrogen bonds, known as C5 H-bonds, can also play a role, especially in extended β-sheet conformations. nih.gov

Hydrophobic Interactions: The hydrophobic effect is a major driving force for the aggregation of amphiphilic peptides in aqueous solutions. rsc.orgnih.gov The alanine (B10760859) side chains in AC-ALA-ALA-ALA-ALA-OH analogues are nonpolar and tend to minimize their contact with water. This leads them to cluster together, forming a hydrophobic core and driving the self-assembly process. nih.govnih.gov The strength of these interactions often correlates with the length of the hydrophobic segment; for instance, alanine-containing surfactant-like peptides have been found to form more stable structures compared to those with less hydrophobic residues due to stronger hydrophobic interactions. rsc.org

Electrostatic Interactions: Electrostatic forces, arising from charged residues or terminal groups, significantly influence peptide self-assembly. nih.govmanchester.ac.uk For this compound, the terminal carboxyl group (–COOH) can be deprotonated to a negatively charged carboxylate (–COO⁻), depending on the pH. These charged groups can lead to repulsive or attractive forces that modulate the packing of the peptides. chinesechemsoc.org The interplay of these forces is critical; for example, screening the repulsion between charged headgroups can trigger the formation of higher-order structures. chinesechemsoc.org

π-π Stacking: While the this compound peptide itself lacks aromatic residues, its analogues or derivatives that incorporate aromatic groups like phenylalanine or fluorenylmethyloxycarbonyl (Fmoc) rely heavily on π-π stacking interactions. nih.govmdpi.com These interactions between aromatic rings are a powerful force that facilitates strong and persistent association, often leading to the formation of highly stable fibrillar structures. mdpi.commdpi.com

The synergy between these different non-covalent forces ultimately determines the final morphology and stability of the self-assembled structures. nih.govchinesechemsoc.org

Amphiphilicity, the possession of both hydrophobic and hydrophilic properties within a single molecule, is a key driver of self-assembly for many peptides, including analogues of this compound. rsc.orgnih.gov The molecule features a distinct hydrophobic tail (the polyalanine segment) and a hydrophilic head (the acetyl and carboxyl terminal groups). torvergata.it

In an aqueous environment, these amphiphilic molecules spontaneously arrange themselves to minimize the unfavorable interactions between their hydrophobic parts and water. nih.gov This typically results in the formation of structures where the hydrophobic tails are sequestered in a core, shielded from the water, while the hydrophilic heads are exposed to the aqueous solvent on the surface. rsc.orgnih.gov This fundamental principle underlies the formation of various ordered architectures, from simple micelles to more complex vesicles and nanofibers. nih.govnih.gov The balance between the hydrophobic and hydrophilic portions of the peptide is critical in determining the geometry and curvature of the resulting self-assembled nanostructure. rsc.org

Morphological Characterization of Self-Assembled Structures

The self-assembly of this compound analogues can give rise to a rich variety of morphological structures. The specific architecture formed depends on the peptide sequence, concentration, and external conditions like solvent and pH. researchgate.netacs.org These structures are typically characterized using microscopy techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM). researchgate.netdovepress.com

Under specific conditions, amphiphilic peptides can form nanoaggregates and ribbon-like structures. nih.govtorvergata.it The process often begins with the formation of small, unstructured, round-shaped primary aggregates. nih.gov These initial aggregates can then serve as building blocks for larger, more ordered structures. nih.gov

Through processes like diffusion and fusion, these primary nanoaggregates can evolve into linear nanofilaments. nih.govtorvergata.it Further lateral and longitudinal aggregation of these filaments can lead to the formation of wider and longer structures, such as nanoribbons. nih.govtorvergata.it Studies on similar amphiphilic peptides have shown that this multi-step organization can result in micrometer-long, network-forming ribbon moieties. nih.govtorvergata.it The formation of these extended structures is often driven by an interplay between entropy (release of water molecules from hydrophobic tails) and enthalpy (favorable electrostatic interactions between headgroups). torvergata.it

| Peptide Analogue | Observed Morphologies | Key Driving Interactions | Reference |

|---|---|---|---|

| (Ac-Ala4)2-Lys-Asp-OH | Unstructured aggregates, nanofilaments, nanoribbons | Hydrophobic effect, Electrostatic interactions | nih.govtorvergata.it |

| Ac-Ala4-Asp-OH | Unstructured, round-shaped nanoaggregates | Hydrophobic effect | torvergata.it |

| Alanine-rich polypeptides | Monomers, non-fibril aggregates, fibrils (at elevated temp.) | Hydrophobic interactions, Hydrogen bonding | nih.gov |

A common outcome of peptide self-assembly, particularly for sequences with a high propensity for β-sheet formation, is the development of fibrillar structures. nih.gov Many alanine-rich peptides have been shown to associate into fibrils, which are elongated, unbranched proteinaceous assemblies. nih.govnih.gov These structures are often categorized as "amyloid-like" due to their characteristic cross-β structure, where β-sheets run perpendicular to the fibril axis, stabilized by extensive hydrogen bonding. nih.govplos.org

The formation of these fibrils is considered a generic property of many polypeptide chains under appropriate, often denaturing, conditions. nih.gov The propensity of a peptide to form such structures is influenced by its sequence, charge, and hydrophobicity. nih.gov For instance, studies on polyalanine peptides have shown a direct correlation between the length of the alanine block and the propensity for β-sheet complexation and aggregation, with a minimum length often required to initiate fibril formation. nih.gov These fibrillar assemblies are of interest not only for understanding disease-related amyloidosis but also for their potential use in creating novel biomaterials. nih.govmdpi.com

In addition to fibrillar structures, amphiphilic peptides can form micellar and vesicular architectures. nih.govnih.gov These assemblies are typically formed by surfactant-like peptides where the hydrophobic and hydrophilic domains are clearly segregated. dovepress.com

Micelles: Micelles are aggregates where the peptide molecules arrange their hydrophobic tails into a core, with the hydrophilic heads forming an outer shell that interfaces with the aqueous environment. rsc.orgdovepress.com They can be spherical or elongate into cylindrical or worm-like structures. rsc.orgdovepress.com Peptide amphiphiles with alkyl groups, for example, often self-assemble into extremely long cylindrical micelles, which are essentially nanofibers. dovepress.com

Vesicles: Vesicles are hollow, spherical structures composed of a bilayer membrane. nih.govrsc.org In a peptide vesicle, the amphiphilic molecules arrange into a bilayer with the hydrophobic tails forming the core of the membrane and the hydrophilic heads facing the inner aqueous compartment and the outer bulk solution. dovepress.com The formation of vesicles versus micelles is often dictated by the molecular geometry and the balance of forces, which can be tuned by factors like pH or by mixing oppositely charged surfactants. acs.org Lipid-like peptides, such as those with a six-alanine tail and a charged headgroup, have been specifically designed to form vesicles in physiological conditions. nih.gov

| Peptide Type/Analogue | Structure Type | Formation Principle | Reference |

|---|---|---|---|

| Surfactant-like peptides (e.g., A6K) | Micelles (spherical, cylindrical), Nanofibers | Packing of hydrophobic tails into a core, exposing hydrophilic heads. | dovepress.com |

| Lipid-like peptides (e.g., ac-A6D-COOH) | Vesicles | Formation of a bilayer membrane with a hollow aqueous core. | nih.gov |

| Charged amphiphilic block co-polypeptides | Micelles and Vesicles | Self-assembly driven by hydrophobicity of one block in aqueous solution. | nih.gov |

| Bolaamphiphilic peptides (e.g., KA6K) | Micelles (spherical, nanofibers) | Packing of hydrophobic sections inside, exposing hydrophilic heads at both ends. | dovepress.com |

Kinetic and Thermodynamic Aspects of Self-Assembly

The self-assembly of peptides is a spontaneous process governed by both thermodynamics and kinetics. rsc.org Thermodynamically, the process is driven by the system's tendency to reach a state of minimum free energy through a synergistic combination of non-covalent interactions. rsc.orgresearchgate.netrsc.org These interactions include hydrogen bonding, hydrophobic effects, electrostatic forces, van der Waals interactions, and π-π stacking. researchgate.netrsc.org The balance among these forces, such as the competition between favorable hydrophobic effects and unfavorable electrostatic repulsion or peptide chain entropy, ultimately determines the molecular state and stability of the assembled structures. dovepress.com For instance, thermodynamic analysis has shown that the stability of an aggregate can increase with the number of peptide bonds within the constituent building block. researchgate.net

While thermodynamics dictates the final, most stable structure, kinetics governs the pathway and rate at which these structures form. researchgate.net This kinetic control is crucial as it can lead to the formation of various morphologies, such as nanotubes or nanowires, depending on the assembly conditions. rsc.orgresearchgate.net The kinetics of peptide self-assembly are influenced by factors like nucleation mechanisms and growth rates, which can be modulated by external conditions such as pH, temperature, and salt concentration. rsc.orgresearchgate.net Many peptide aggregation processes follow a nucleation-polymerization mechanism, characterized by an initial lag phase for nucleus formation, followed by a rapid growth phase, and finally a saturation phase where equilibrium is reached. nih.govnih.gov

Table 1: Key Driving Forces in Peptide Self-Assembly

| Driving Force | Role in Self-Assembly | Relevant Factors |

|---|---|---|

| Thermodynamics | Determines the final, most stable state of the assembly (minimum free energy). rsc.orgresearchgate.netrsc.org | Strength and combination of non-covalent interactions. rsc.org |

| Kinetics | Controls the pathway, rate, and intermediate structures of the assembly process. rsc.orgresearchgate.net | Nucleation barriers, concentration, temperature, pH, ionic strength. rsc.orgresearchgate.net |

| Hydrophobic Interactions | A primary driving force, causing nonpolar residues to cluster together, away from water, often forming the core of the aggregate. dovepress.comrsc.org | Number and type of hydrophobic amino acids, peptide length. nih.govnih.gov |

| Hydrogen Bonding | Provides directionality and stability, crucial for forming secondary structures like β-sheets that template the assembly. rsc.orgscispace.com | Peptide backbone conformation, presence of H-bond donor/acceptor side chains. scispace.com |

| Electrostatic Interactions | Can be attractive or repulsive, significantly influencing aggregation rates and structures based on the charge state of the peptide. nih.govroyalsocietypublishing.org | pH of the solution, presence of charged amino acids (e.g., Lys, Glu), ionic strength. nih.govnih.gov |

Influence of Sequence and Environmental Stimuli on Assembly Behavior

The self-assembly of this compound analogues is not static but highly responsive to both their intrinsic amino acid sequence and external environmental cues.

pH-Dependent Assembly

The pH of the aqueous environment is a critical stimulus that profoundly alters peptide assembly by modifying the ionization states of terminal groups and acidic or basic amino acid side chains. scispace.combeilstein-journals.org This change in protonation state directly impacts the net charge of the peptide, altering the electrostatic interactions that can either drive or inhibit aggregation. nih.govroyalsocietypublishing.org Generally, aggregation is disfavored at pH values where the peptide carries a high net charge, leading to strong electrostatic repulsion, whereas it is favored when the net charge is close to zero. nih.govroyalsocietypublishing.org

For example, studies on peptides mimicking the polyalanine segment of the PABP2 protein, such as Ac-Lys-Met-(Ala)n-Gly-Tyr, demonstrated this effect clearly. Peptides with 11 and 17 alanine repeats (11-ala and 17-ala) showed a remarkable tendency to form β-sheet-rich fibrils in strongly alkaline conditions (pH > 10). nih.govnih.gov At this high pH, the N-terminal lysine (B10760008) residue is deprotonated, eliminating the positive charge and the associated electrostatic repulsion, which allows the peptide backbones to approach each other and form intermolecular hydrogen bonds. nih.gov In contrast, the shorter 7-ala peptide did not form fibrils under the same conditions. nih.govnih.gov

Conversely, a study of an octapeptide containing both arginine (Arg) and glutamic acid (Glu) residues showed that its assembly into fractal networks at neutral pH could be completely disrupted under acidic conditions (pH 5.5). beilstein-journals.org The low pH protonates the arginine residues, creating strong positive charges and electrostatic repulsion that dissociates the β-sheet structures. beilstein-journals.org Under basic conditions (pH 13.0), weakened repulsion between the deprotonated glutamate (B1630785) residues still affected the assembly, leading to shorter, twisted nanofibers. beilstein-journals.org

Table 2: Influence of pH on the Assembly of Alanine-Rich Peptide Analogues

| Peptide System | pH Condition | Effect on Charge | Observed Assembly Behavior |

|---|---|---|---|

| 11-ala & 17-ala peptides | Alkaline (pH > 10) | Lysine side chains deprotonated, reducing net positive charge. nih.gov | Enhanced β-sheet content and fibril formation due to reduced electrostatic repulsion. nih.govnih.gov |

| Octapeptide (with Arg & Glu) | Acidic (pH 5.5) | Arginine side chains protonated, increasing net positive charge. beilstein-journals.org | Complete dissociation of β-sheet structures into nanoparticles. beilstein-journals.org |

| Octapeptide (with Arg & Glu) | Basic (pH 13.0) | Glutamic acid side chains deprotonated, creating negative charges. beilstein-journals.org | Formation of short, twisted nanofibers due to weak electrostatic repulsion. beilstein-journals.org |

| KA6 (Lys-Ala-Ala-Ala-Ala-Ala) | Basic pH | Charge state of terminal Lysine changes. researchgate.net | The micellar structure inverts, exposing the opposite end of the peptide chain to the solution. researchgate.net |

Effect of Ionic Strength

The ionic strength of the solution, controlled by the concentration of dissolved salts, is another key factor that modulates peptide aggregation. nih.gov Increasing the ionic strength typically accelerates the kinetics of aggregation, particularly for charged peptides. royalsocietypublishing.orgacs.org This phenomenon is primarily attributed to the screening of electrostatic interactions (a Debye-Hückel effect). nih.govroyalsocietypublishing.org Ions in the solution form a cloud around the charged groups on the peptides, effectively shielding the electrostatic repulsion between them. acs.orgnih.gov

This charge-shielding effect lowers the free-energy barrier for aggregation and can promote secondary nucleation, where new aggregates form on the surfaces of existing fibrils. acs.orgnih.gov Research on the amyloid-β peptide (Aβ40) showed that physiological ionic strength accelerates aggregation by enhancing these surface-catalyzed secondary nucleation reactions. acs.org Furthermore, the presence of salt was found to favor the formation of a more mature and stable fibril morphology over competing, less stable "off-pathway" structures. acs.orgnih.gov While the primary effect is charge screening, specific ion effects (Hofmeister effects) have also been observed, where the identity of the anions and cations can influence aggregation rates to varying degrees. royalsocietypublishing.org

Table 3: General Effects of Ionic Strength on Peptide Aggregation

| Parameter | Effect of Increasing Ionic Strength | Underlying Mechanism |

|---|---|---|

| Aggregation Kinetics | Generally accelerated. royalsocietypublishing.orgacs.org | Shielding of electrostatic repulsion between peptide monomers reduces the energy barrier for association. nih.govacs.org |

| Nucleation | Can promote secondary nucleation on fibril surfaces. acs.orgnih.gov | Reduced repulsion between monomers and the charged surface of an existing fibril. acs.org |

| Fibril Morphology | Can favor the formation of more stable, mature fibril states. acs.orgnih.gov | Salt can lower the free-energy barrier for folding into specific, more stable conformations. acs.org |

Impact of Peptide Length and Hydrophobic-Hydrophilic Balance

Impact of Peptide Length: For peptides with a hydrophobic core, such as the alanine-rich analogues of Ac-(Ala)4-OH, the length of this core is critical. A minimum number of hydrophobic residues is often required to provide sufficient driving force for aggregation and to form stable secondary structures. rsc.orgnih.gov Studies on polyalanine peptides have shown a clear length dependency; one report indicated that peptides with nine or fewer alanines remained monomeric, whereas sequences with 15 or more alanines converted completely into β-sheet complexes. nih.gov Similarly, the PABP2-mimicking peptides required at least 11 alanine residues to form fibrils, while the 7-alanine version did not. nih.govnih.gov

Hydrophobic-Hydrophilic Balance: The precise balance between hydrophobic and hydrophilic regions governs the final architecture of the self-assembled structure. rsc.orgtau.ac.il Hydrophobic interactions typically drive the collapse of peptide chains to form the core of a nanostructure, while the hydrophilic segments remain exposed to the aqueous solvent, ensuring solubility and stability. rsc.orgnih.gov The N-terminal acetyl group on Ac-(Ala)4-OH, for instance, enhances the hydrophobicity of the N-terminus. N-terminal acetylation has been shown to significantly alter aggregation pathways, in some cases promoting the formation of helical ribbons instead of flat ones. nih.gov

The influence of this balance is well-illustrated by surfactant-like peptides such as AmK (Alanine-m-Lysine). As the length of the hydrophobic alanine tail (m) was increased from 3 to 6 to 9, the resulting self-assembled structures changed dramatically from flat nanosheets to long nanofibers and finally to short nanorods, respectively. nih.govnih.gov This demonstrates that subtle shifts in the hydrophobic-hydrophilic balance can be used to precisely control the morphology of the resulting nanomaterial. nih.gov

Table 4: Influence of Peptide Length and Hydrophobicity on Assembly

| Peptide Series | Variation | Resulting Nanostructure | Key Principle Illustrated |

|---|---|---|---|

| Polyalanine Peptides | n ≤ 9 alanines | Remained monomeric. nih.gov | A minimum hydrophobic length is required for self-assembly. nih.gov |

| 10 ≤ n ≤ 14 alanines | Mixture of β-sheet and α-helical conformations. nih.gov | Transition zone where multiple conformations are accessible. | |

| n ≥ 15 alanines | Complete conversion to β-sheet complex. nih.gov | Sufficient hydrophobic interaction drives stable β-sheet formation. | |

| AmK Peptides | A3K | Flat nanosheets. nih.govnih.gov | Weaker hydrophobicity leads to planar structures. nih.gov |

| A6K | Long nanofibers/nanotubes. nih.govnih.gov | Intermediate hydrophobicity favors fibrillar growth. nih.gov | |

| A9K | Short nanorods. nih.govnih.gov | Stronger hydrophobicity results in more compact structures. nih.govnih.gov |

Enzymatic Interactions and Specificity Studies with Ac Ala Ala Ala Ala Oh

Substrate Specificity of Acetylaminoacyl-Peptide Hydrolase

Acetylaminoacyl-peptide hydrolase (APH), designated as EC 3.4.19.1, is an enzyme that catalyzes the removal of an Nα-acetylated amino acid from the N-terminus of a peptide. nih.govuniprot.org In studies aimed at delineating the substrate specificity of this enzyme, Ac-Ala-Ala-Ala-Ala-OH (Ac-AAAA) is frequently employed as the benchmark or reference substrate. nih.govresearchgate.net The enzyme's activity towards a variety of other synthetic peptides, typically derived from the Ac-AAAA structure through single amino acid substitutions or modifications, is compared against its activity with Ac-AAAA to understand how primary structure features influence enzymatic recognition and cleavage. nih.govcncb.ac.cnnih.gov

Investigations have revealed that the enzyme's ability to hydrolyze a peptide is highly dependent on the amino acid sequence and stereochemistry. For instance, the presence of a D-Alanine residue in positions 1 or 2 (relative to the N-terminus) completely prevents enzymatic activity, whereas D-Ala in positions 3 or 4 is tolerated. nih.gov Similarly, proline in position 2 renders the peptide inactive as a substrate. nih.gov This demonstrates the stringent stereochemical and conformational requirements within the enzyme's active site for substrate binding and catalysis.

Kinetic Parameters (K_m, k_cat) for Enzymatic Cleavage

For acetylaminoacyl-peptide hydrolase, steady-state kinetics are used to determine the K_m and k_cat for this compound and its analogs. nih.govresearchgate.net The relative catalytic efficiency is often expressed as the change in the transition state free energy (ΔΔGᵀǂ) derived from the k_cat/K_m values, with the value for the reference substrate Ac-AAAA set to zero. nih.govresearchgate.net This allows for a direct comparison of how substitutions affect enzyme efficiency. Peptides that are better substrates than Ac-AAAA have positive ΔΔGᵀǂ values, while poorer substrates have negative values. nih.gov

| Substrate Modification (from Ac-AAAA) | Relative Efficiency (ΔΔGᵀǂ kJ) | Observation |

| Reference Substrate | 0 | Benchmark for comparison. nih.gov |

| C-Terminal Amide | -7 to -8 | Significantly poorer substrate; highlights the importance of the C-terminal negative charge. nih.govresearchgate.net |

| C-Terminal O-Me Ester | -7 to -8 | Significantly poorer substrate; confirms the importance of the C-terminal carboxylate. nih.govresearchgate.net |

| Negative Charge (Asp/Glu) in positions 1', 2', or 3' | 2 to 5 | Better substrate; indicates favorable electrostatic interactions. nih.govresearchgate.net |

| Aromatic Residue in positions 1', 2', or 3' | 2 to 5 | Better substrate; suggests favorable hydrophobic interactions. nih.govresearchgate.net |

| Positive Charge (e.g., Lys, Arg) in peptide | N/A (strong reduction in activity) | Significantly poorer substrate; indicates repulsive electrostatic interactions. nih.gov |

Table 1: Comparative kinetic data for the hydrolysis of this compound derivatives by acetylaminoacyl-peptide hydrolase. Data is based on the relative change in transition state free energy (ΔΔGᵀǂ) compared to the reference substrate Ac-AAAA.

Analysis of Specificity Determinants Affecting Peptide-Enzyme Interactions

The interaction between a peptide substrate and an enzyme is governed by a variety of structural and chemical features known as specificity determinants. Studies using this compound and its derivatives have been instrumental in identifying these determinants for acetylaminoacyl-peptide hydrolase.

The charge at the C-terminus of a peptide can significantly influence its interaction with target enzymes. jpt.com For acetylaminoacyl-peptide hydrolase, the free carboxyl group of this compound is a critical determinant for efficient catalysis. nih.gov When the negatively charged C-terminal carboxylate (-COOH) is replaced with a neutral amide (-CONH₂) or a methyl ester (-COOCH₃), there is a substantial decrease in substrate efficiency. nih.govresearchgate.net This is reflected in a large negative change in the ΔΔGᵀǂ value, indicating that the modification makes the peptide a much poorer substrate. nih.govresearchgate.net This finding strongly suggests that a negative charge at the C-terminus is an important recognition element, likely engaging in a favorable electrostatic interaction with a positively charged residue or region within the enzyme's active site. nih.gov

The identity of individual amino acid residues within the peptide chain is a primary determinant of specificity. Systematic substitutions within the this compound framework have revealed the enzyme's preferences.

Charged Residues: The introduction of negatively charged residues, such as Aspartic acid (Asp) or Glutamic acid (Glu), at positions 1', 2', or 3' (the first three residues from the N-terminus) transforms the peptide into a better substrate. nih.gov This enhancement is consistent with the inhibitory effect observed when positively charged residues (Lysine, Arginine, Histidine) are incorporated into the peptide, which leads to a strong reduction in hydrolase activity. nih.govnih.gov

Aromatic Residues: Replacing alanine (B10760859) with aromatic residues in the first three positions also results in more efficient cleavage, indicating the presence of a hydrophobic binding pocket in the enzyme's active site that can favorably interact with these side chains. nih.govresearchgate.net

Stereochemistry and Conformational Constraints: The enzyme exhibits strict stereospecificity. The presence of a D-Alanine at the scissile bond (position 1) or the adjacent position (position 2) completely inhibits hydrolysis. nih.gov Furthermore, incorporating a conformationally rigid Proline residue at position 2 also renders the peptide inactive, and its presence at position 3 makes it a very poor substrate. nih.gov This underscores the necessity for a specific backbone conformation for proper positioning within the active site.

Proposed Active Site Models from this compound Interactions

Based on the collective data from enzymatic studies with this compound and its derivatives, a model for the active site of acetylaminoacyl-peptide hydrolase has been proposed. nih.gov This model integrates the observed effects of various specificity determinants. The key features of the proposed active site include:

An extended binding cleft: The enzyme's active site is not limited to interacting with the scissile bond but extends to accommodate at least the first three to four amino acid residues of the peptide substrate. nih.govnih.gov

Subsites for charge-charge interactions: The stimulating effect of negatively charged residues (Asp, Glu) and the C-terminal carboxylate, coupled with the inhibitory effect of positively charged residues (Lys, Arg), strongly supports the existence of positively charged subsites within the active site that engage in electrostatic interactions with the substrate. nih.govnih.gov

Hydrophobic interaction subsites: The enhanced cleavage of substrates containing aromatic residues points to the presence of hydrophobic pockets that contribute to substrate binding and orientation. nih.govresearchgate.net

Advanced Computational and Theoretical Studies of Ac Ala Ala Ala Ala Oh

Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Interactions

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including peptides like AC-ALA-ALA-ALA-ALA-OH. These simulations provide a detailed view of atomic and molecular motions, offering insights into structural dynamics and intermolecular interactions that are often difficult to obtain through experimental methods alone. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing information about conformational changes, solvent effects, and aggregation processes.

The surrounding solvent environment plays a crucial role in determining the structure and dynamics of peptides. For this compound, the interplay between the peptide and water molecules is of particular interest. Studies on similar alanine-rich peptides have shown that the hydration shell, the layer of water molecules immediately surrounding the peptide, is not uniform. Specific hydration patterns can be observed around different parts of the peptide, influencing its conformational preferences. For instance, the hydrophobic methyl groups of the alanine (B10760859) residues tend to repel water, while the polar backbone amide and carboxyl groups form hydrogen bonds with the solvent.

The dynamics of this solvation shell are also critical. Water molecules in the vicinity of the peptide exhibit different motional properties compared to bulk water. The reorganization of these water molecules occurs on a picosecond timescale and is coupled to the conformational fluctuations of the peptide. Understanding these dynamics is essential for a complete picture of the peptide's behavior in an aqueous environment.

The aggregation of peptides is a fundamental process in biochemistry and is implicated in various biological phenomena. Computational modeling of peptide-peptide interactions is key to understanding the initial steps of aggregation. For this compound, these interactions are primarily governed by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding.

Simulations can predict the preferred modes of association between two or more peptide molecules, identifying the specific residues and functional groups involved in the interaction. These models can reveal the formation of intermolecular hydrogen bonds between the backbones of different peptide chains, a hallmark of beta-sheet formation, which is a common motif in peptide aggregates. The role of the acetyl and hydroxyl termini in either promoting or inhibiting aggregation can also be investigated through these computational approaches.

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and spectroscopic properties. These methods, based on the principles of quantum mechanics, can compute various molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT has been successfully applied to study the properties of peptides, including this compound. These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties, such as the distribution of charges and the energies of molecular orbitals.

DFT can be used to accurately determine the preferred conformations of the peptide in the gas phase and to explore the energy landscape of different secondary structures, such as helices and sheets. Furthermore, DFT calculations can elucidate the nature of intramolecular hydrogen bonds, which are crucial for stabilizing these structures. The reactivity of different sites within the peptide can also be assessed by analyzing the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO).

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts the most stable 3D structure of the peptide. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Can be compared with experimental infrared and Raman spectra to validate the computed structure. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Indicates the polarity of different parts of the peptide, influencing intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital without electrons. | The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity. |

Both MD and QM simulations of peptides are computationally demanding. The large number of atoms and the need to simulate for sufficiently long times (for MD) or use sophisticated theoretical models (for QM) require significant computational resources. High-performance computing (HPC) platforms, with their parallel processing capabilities, are therefore essential for carrying out these simulations.

The use of HPC allows for longer and more accurate MD simulations, enabling the study of slower processes like peptide folding and aggregation. For QM calculations, HPC makes it feasible to use more accurate methods and to study larger peptide systems, providing more reliable predictions of their properties. The continued development of both hardware and software in the HPC field is crucial for advancing our understanding of complex biomolecular systems like this compound.

Computational Approaches for Conformational Space Exploration

A peptide as flexible as this compound can adopt a vast number of different three-dimensional structures, or conformations. The collection of all possible conformations is known as the conformational space. Exploring this space is a major challenge in computational chemistry, and various methods have been developed to tackle this problem.

One common approach is to use enhanced sampling techniques in MD simulations. Methods like replica exchange molecular dynamics (REMD) and metadynamics can accelerate the exploration of the conformational landscape, allowing the system to overcome energy barriers and sample a wider range of conformations than would be possible with standard MD. Another strategy involves systematic or stochastic searches, where different conformations are generated and their energies are evaluated using QM or molecular mechanics force fields. The results of these explorations can be visualized using Ramachandran plots, which show the distribution of the backbone dihedral angles (phi and psi) of the amino acid residues.

| Computational Method | Description | Application to this compound |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time. | Explores the dynamics and conformational changes of the peptide in a given environment. |

| Replica Exchange MD (REMD) | Runs multiple simulations at different temperatures to enhance sampling. | Efficiently explores the conformational space and overcomes energy barriers. |

| Metadynamics | Adds a history-dependent bias to the potential energy to discourage revisiting previously explored conformations. | Facilitates the discovery of new conformational states and the calculation of free energy landscapes. |

| Systematic/Stochastic Searches | Generates a large number of conformations and evaluates their energies. | Provides a broad overview of the low-energy conformations available to the peptide. |

Distance Geometry and Dihedral Angle Sampling

Understanding the three-dimensional structure of peptides is crucial for elucidating their function. Computational methods like distance geometry and dihedral angle sampling are pivotal in exploring the vast conformational landscape available to a peptide.

Distance geometry utilizes a set of distance constraints between atoms to generate a collection of possible three-dimensional structures. For peptides, these constraints are often derived from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) measurements. Computational simulations, such as restrained molecular dynamics, can then be employed to refine these structures, ensuring they are sterically and energetically favorable. nih.gov

Dihedral angle sampling, often performed using molecular dynamics (MD) simulations, systematically explores the rotational freedom around the peptide backbone bonds, primarily the phi (φ) and psi (ψ) angles. researchgate.net The resulting Ramachandran plot maps the energetically allowed combinations of these angles, revealing the most probable secondary structures.

For tetraalanine (B1277396) and its derivatives, extensive studies have been conducted to determine its preferred conformation in solution. Spectroscopic analyses, including polarized Raman, FT-IR, and vibrational circular dichroism (VCD), have been used to determine the dihedral angles of the central residues of cationic tetraalanine in an aqueous solution. nih.govacs.org These experimental results are often corroborated by MD simulations. wustl.edu The findings consistently show that short alanine peptides predominantly adopt a polyproline II (PPII) helix conformation. nih.govacs.org This structure is an extended, left-handed helix, and its stability is thought to arise from favorable interactions between the peptide backbone and the surrounding water molecules. nih.govacs.org

Studies on the terminally blocked tripeptide Ac-Ala-Ala-Ala-NH2 have used MD simulations with advanced force fields like CHARMM36m to extensively sample the φ,ψ dihedral angle space. researchgate.net These simulations map the probability distributions across different regions of the Ramachandran plot, including the β-strand, α-helix (right-handed), and αL (left-handed) regions. researchgate.netresearchgate.net For alanine-rich peptides, the β-region and PPII region are significantly populated. researchgate.net

| Residue Pair | Dihedral Angle (φ) | Dihedral Angle (ψ) | Predominant Conformation | Source |

| Central Ala-Ala | -70° | 155° | Polyproline II (PPII) | nih.govacs.org |

| Central Ala-Ala | -80° | 145° | Polyproline II (PPII) | nih.govacs.org |

Table 1. Experimentally determined dihedral angles for the two central residues of cationic tetraalanine in aqueous solution, indicating a strong preference for the Polyproline II (PPII) conformation.

Free Energy Calculations for Conformational Stability

Free energy calculations provide a quantitative measure of the stability of different peptide conformations and are essential for understanding the equilibrium between various secondary structures. These calculations are computationally intensive but offer profound insights into the driving forces behind peptide folding.

Alchemical free energy calculations are a powerful tool used to compute the free energy difference between two states, such as a folded and an unfolded state, or between two different conformations. biorxiv.org This method involves a non-physical, or 'alchemical', transformation of the system from an initial to a final state, allowing for the calculation of the free energy change associated with the process. biorxiv.orgntu.edu.tw

Such studies underscore the significant computational challenge of adequately sampling the conformational space to obtain reliable free energy values. nih.gov Poor sampling can lead to inaccurate free energy estimates, masking the true conformational preferences of the peptide. nih.gov The results from these calculations for alanine peptides confirm that while α-helical structures are stable, the PPII conformation is also a significantly populated state for short alanine peptides in aqueous solution, consistent with experimental observations. nih.govacs.org The relative stability is influenced by factors including peptide length, solvent interactions, and the force field used in the simulation. researchgate.netnih.gov

| Peptide System | Computational Method | Key Finding | Source |

| Ace-Ala₄-Nme | Library-based Monte Carlo | Precise free energies can be computed, highlighting sampling challenges. | nih.gov |

| Alanine Tetrapeptides | MP2 and LMP2 methods | The basis set size significantly impacts the calculated folding energies. | researchgate.net |

| Ala-Ser-Ala | Alchemical Free Energy Calculation | Demonstrates a methodology for calculating free energy changes upon mutation. | ntu.edu.tw |

| p38α Inhibitors | M2 Algorithm | Accurate absolute binding free energies can be obtained, validating energy models. | nih.gov |

Table 2. Examples of systems and methods used in free energy calculations relevant to peptide conformational stability.

Advanced Spectroscopic Characterization Techniques Applied to Ac Ala Ala Ala Ala Oh

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of peptides. These vibrations are sensitive to the local chemical environment, making them excellent probes for identifying functional groups and determining secondary structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For peptides like AC-ALA-ALA-ALA-ALA-OH, specific regions of the IR spectrum are particularly informative. The amide bands, arising from the vibrations of the peptide backbone, are key indicators of secondary structure. springernature.com